1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Cyclohexylphenyl Group: This step involves a Friedel-Crafts acylation reaction where the cyclohexylphenyl group is introduced to the thiazole ring.
Introduction of the Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the thiazole ring.
Final Assembly: The final step involves the condensation of the intermediate with an ethanone derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)amino]phenyl}propanone
- 1-{3-[(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)amino]phenyl}butanone
Uniqueness
1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H36N2O3S |
---|---|
Molecular Weight |
540.7g/mol |
IUPAC Name |
1-[3-[[4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C33H36N2O3S/c1-23(36)28-10-7-11-29(21-28)34-33-35(19-18-24-12-17-31(37-2)32(20-24)38-3)30(22-39-33)27-15-13-26(14-16-27)25-8-5-4-6-9-25/h7,10-17,20-22,25H,4-6,8-9,18-19H2,1-3H3 |
InChI Key |
YMOFVYFWMGSMPB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4CCCCC4)CCC5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4CCCCC4)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.